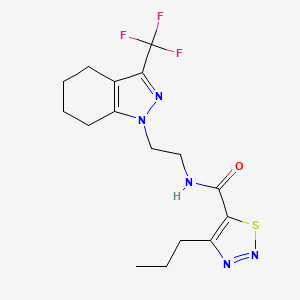

![molecular formula C11H7FN2O B2356142 9-氟代吡咯并[1,2-a]喹喔啉-4(5H)-酮 CAS No. 195711-34-3](/img/structure/B2356142.png)

9-氟代吡咯并[1,2-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization .

Synthesis Analysis

The synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has been achieved through two main methodologies. One involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This method is operationally simple and catalyst-free, providing a green and efficient approach . Another methodology involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole . This reaction forms the corresponding quinoxalinones as exclusive products in good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one include ring opening and unexpected cyclization of aryl cyclopropanes , and the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .科学研究应用

抗肿瘤活性

9-氟代吡咯并[1,2-a]喹喔啉-4(5H)-酮已被发现具有良好的抗肿瘤活性 . 这意味着它具有抑制肿瘤生长的潜力,使其成为癌症研究中一个有希望的化合物 .

可见光介导合成

该化合物可以通过可见光介导的过程合成 . 这包括芳基环丙烷、喹喔啉酮、盐酸和硝酸的开环和环化 . 这种操作简单且无催化剂的方法为吡咯并[1,2- a ]喹喔啉-4 (5 H )-酮的合成开辟了一条绿色高效的途径 .

喹喔啉的磷酸化

9-氟代吡咯并[1,2-a]喹喔啉-4(5H)-酮可用于喹喔啉的磷酸化 . 该过程利用空气中的氧气作为绿色氧化剂,在室温下可见光条件下进行 . 喹喔啉和喹喔啉-2 (1H)-酮均与烷基或芳基膦酸酯兼容,并通过区域选择性C-P键形成,在无碱/配体条件下提供了良好的产率 .

串联脱羧偶联

已开发出可见光促进的N-芳基甘氨酸与喹喔啉-2(1H)-酮的正式[2+2+1]环化反应,以合成四氢咪唑并[1,5-a]喹喔啉-4(5H)-酮 . 该催化体系可在温和的反应条件下提供一系列标题产物,产率中等至良好 .

安全和危害

未来方向

The future directions for the study of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could include further investigation of its antineoplastic activity, exploration of its mechanism of action, and determination of its physical and chemical properties. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

作用机制

Target of Action

The primary target of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is glycoprotein 130 (gp130) . Gp130 is a signal transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in immune response, hematopoiesis, and inflammation .

Mode of Action

9-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one acts as an inhibitor of gp130 . It binds to gp130 and blocks the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3), thereby inhibiting the expression of STAT3 responsive genes .

Biochemical Pathways

The compound affects the IL-6/STAT3 signaling pathway . By inhibiting gp130, it prevents the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell proliferation and immune response .

Result of Action

The inhibition of gp130 by 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one leads to a decrease in STAT3 activation . This results in the suppression of gene expression regulated by STAT3, which can lead to antineoplastic activity . The compound has shown good antineoplastic activity in in vitro cytotoxicity assays .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one. For instance, the compound’s synthesis is mediated by visible light , suggesting that light exposure could potentially affect its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the cellular environment, the presence of other drugs or substances, and individual patient characteristics.

属性

IUPAC Name |

9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXGPBGELMXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327281 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

195711-34-3 |

Source

|

| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)

![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)

![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)

![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)